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Compound of Interest

2,4-Dihydroxy-6-
Compound Name:
methylnicotinonitrile

Cat. No.: B045808

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
the compound 2,4-Dihydroxy-6-methylnicotinonitrile (CAS No. 67643-17-8). Due to the
limited availability of detailed, publicly accessible raw spectral data, this guide summarizes the
confirmed structural information and provides predicted and analogous spectral data to support
researchers in the identification and characterization of this compound.

Chemical Structure and Properties

2,4-Dihydroxy-6-methylnicotinonitrile, also known as 3-Cyano-4,6-dihydroxy-2-
methylpyridine, possesses the following chemical structure:

e Molecular Formula: C7HeN202
e Molecular Weight: 150.13 g/mol
o Appearance: Yellow to brown solid[1]

o Tautomerism: It is important to note that this compound can exist in tautomeric forms,
primarily the pyridone form (4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile),
which can influence its spectroscopic properties.
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Spectroscopic Data Summary

While a comprehensive public data set is not readily available, a Certificate of Analysis for 2,4-
Dihydroxy-6-methylnicotinonitrile (CAS 67643-17-8) confirms that the *H NMR and LCMS
data are consistent with the proposed structure, with a purity of 98.05% as determined by
LCMS.[1]

The following tables summarize the expected and analogous spectroscopic data based on the
chemical structure and data from similar compounds.

ble 1: licted : : :

Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~22-25 Singlet 3H -CHs
~59-6.2 Singlet 1H Pyridine Cs-H
~10.0-12.0 Broad Singlet 1H C4-OH
~11.0-13.0 Broad Singlet 1H Ni-H (pyridone

tautomer)

Note: Chemical shifts are predictions and can be influenced by solvent and concentration. The
broad signals for the hydroxyl and amine protons are due to hydrogen bonding and exchange.

Table 2: Predicted **C NMR Spectroscopic Data
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Chemical Shift (8) ppm Assighment
~18-22 -CHs

~95-105 Cs

~100- 110 Cs

~115-120 -C=N

~ 150 - 160 Cs

~160 - 170 Ca

~165-175 C2 (pyridone tautomer)

Note: The chemical shifts are predictions and serve as a guideline for spectral interpretation.

Table 3: Key IR Spectroscopic Data

Wavenumber (cm—?) Intensity Assignment
3200 - 3500 Broad O-H and N-H stretching
~ 2220 - 2240 Medium, Sharp C=N stretching

C=0 stretchin ridone
~ 1640 - 1680 Strong 9 by

tautomer)

) C=C and C=N stretching

~ 1550 - 1620 Medium

(aromatic ring)

Table 4: Mass Spectrometry Data
m/z

Interpretation

150 [M]* (Molecular lon)

Note: Fragmentation patterns would depend on the ionization technique used. Common
fragmentation might involve the loss of the cyano group (-26) or cleavage of the pyridine ring.

Table 5: UV-Vis Spectroscopic Data
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Amax (nm) Solvent
~ 220 - 240 Methanol/Ethanol
~ 280 - 320 Methanol/Ethanol

Note: The absorption maxima are estimations based on the conjugated pyridone system. The
exact wavelengths and molar absorptivity would need to be determined experimentally.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 2,4-Dihydroxy-
6-methylnicotinonitrile are not widely published. However, a general synthetic approach and
standard spectroscopic methodologies are provided below.

General Synthesis Workflow

A plausible synthetic route for 2,4-Dihydroxy-6-methylnicotinonitrile involves the
condensation of ethyl acetoacetate with cyanoacetamide, followed by cyclization.

Ethyl Acetoacetate l

Condensation

Cyanoacetamide

Intermediate I N 2,4-D|r_1yd(oxy-_6T
methylnicotinonitrile

Click to download full resolution via product page

Caption: General synthesis workflow for 2,4-Dihydroxy-6-methylnicotinonitrile.

Spectroscopic Analysis Protocols

The following are general protocols for acquiring the spectroscopic data.
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3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable
deuterated solvent (e.g., DMSO-ds, Methanol-da).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition:

o Acquire a proton-decoupled one-dimensional carbon spectrum.

o Typical parameters: spectral width of 200-220 ppm, a larger number of scans due to the
low natural abundance of 13C, and a relaxation delay of 2-5 seconds.

3.2.2. Infrared (IR) Spectroscopy

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total
Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm~1). Acquire a
background spectrum of the empty sample holder or ATR crystal and subtract it from the
sample spectrum.

3.2.3. Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).
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e Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

e Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass
spectrum over a suitable m/z range (e.g., 50-500).

3.2.4. UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or acetonitrile) of a known concentration.

¢ Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

e Acquisition: Scan the sample over the UV-Vis range (typically 200-800 nm) using a matched
cuvette containing the pure solvent as a reference.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the public domain detailing the signaling pathways
in which 2,4-Dihydroxy-6-methylnicotinonitrile may be involved. However, substituted
nicotinonitrile and pyridone scaffolds are present in various biologically active molecules and
drug candidates. The logical workflow for investigating the biological activity of this compound
would follow a standard drug discovery pipeline.
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Caption: A generalized workflow for drug discovery and development.
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This guide serves as a foundational resource for researchers working with 2,4-Dihydroxy-6-
methylnicotinonitrile. While detailed experimental spectra are currently limited, the provided
information and protocols offer a strong starting point for characterization and further
investigation into the properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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